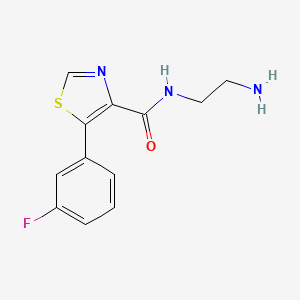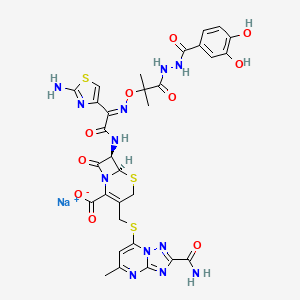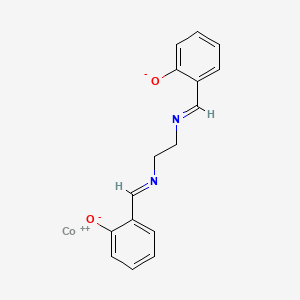
SALCOMIN
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Salcomine has a wide range of applications in scientific research:
Medicine: Research into salcomine’s biological activity is ongoing, with studies exploring its potential therapeutic applications.
Wirkmechanismus
Target of Action
Salcomine, also known as cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate, is a coordination complex derived from the salen ligand and cobalt . The primary target of Salcomine is the oxygen molecule (O2) . It acts as a carrier for O2 and serves as an oxidation catalyst . In addition, it has been found to have anti-influenza virus activity .
Mode of Action
Salcomine interacts with its target, oxygen, by binding to it. This interaction is facilitated by the planar structure of the Salcomine complex . Several solvated derivatives of Salcomine bind O2 to give derivatives of the type (μ-O2)[Co(salen)py]2 and [Co(salen)py(O2)] . This binding process is reversible, which allows Salcomine to act as a carrier for oxygen .
Biochemical Pathways
The primary biochemical pathway affected by Salcomine is the oxidation of 2,6-disubstituted phenols by dioxygen . As an oxidation catalyst, Salcomine facilitates this reaction, leading to the production of oxidized phenols . The downstream effects of this pathway can vary depending on the specific phenols involved and the context in which the reaction occurs.
Result of Action
The molecular effect of Salcomine’s action is the binding and transport of oxygen molecules . On a cellular level, this can influence processes that depend on oxygen, such as cellular respiration. Additionally, Salcomine’s anti-influenza virus activity suggests that it may have effects on viral RNA synthesis .
Action Environment
The action, efficacy, and stability of Salcomine can be influenced by various environmental factors. For instance, the presence of other molecules can affect Salcomine’s ability to bind oxygen. The pH and temperature of the environment might also influence the stability of the Salcomine complex and its reactivity with oxygen
Biochemische Analyse
Biochemical Properties
Salcomine is both a Lewis acid and a reductant . It interacts with various biomolecules, particularly enzymes, to facilitate biochemical reactions. For instance, it has been found to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .
Cellular Effects
The effects of Salcomine on cellular processes are largely due to its role as an oxidation catalyst. By facilitating the oxidation of specific biomolecules, Salcomine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Salcomine exerts its effects at the molecular level through its ability to bind O2 and act as an oxidation catalyst . This involves binding interactions with biomolecules, activation of certain enzymes, and changes in gene expression.
Metabolic Pathways
Salcomine is involved in various metabolic pathways due to its role as an oxidation catalyst . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salcomine can be synthesized from cobalt(II) acetate and salenH₂. The reaction involves mixing cobalt(II) acetate with the salen ligand in ethanol, followed by crystallization. The complex typically crystallizes as a dimer, where the cobalt centers achieve five-coordination via bridging phenolate ligands .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for larger quantities. The use of cobalt(II) acetate and salenH₂ remains consistent, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Salcomine undergoes various types of reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of 2,6-disubstituted phenols by dioxygen .
Common Reagents and Conditions:
Major Products:
Vergleich Mit ähnlichen Verbindungen
Jacobsen’s Catalyst: Another salen-based complex, but with manganese instead of cobalt. It is used for asymmetric epoxidation reactions.
Vitamin B12 Derivatives: These cobalt-containing compounds also act as oxygen carriers and have similar coordination chemistry.
Uniqueness of Salcomine: Salcomine is unique due to its specific coordination environment and its ability to reversibly bind oxygen. This property makes it particularly useful as an oxygen carrier and oxidation catalyst, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
14167-18-1 |
|---|---|
Molekularformel |
C16H16CoN2O2+2 |
Molekulargewicht |
327.24 g/mol |
IUPAC-Name |
cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |
InChI-Schlüssel |
NPAQSKHBTMUERN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2] |
Aussehen |
Solid powder |
Color/Form |
Red crystals from DMF Dark brown powde |
melting_point |
127.5 °C |
Key on ui other cas no. |
14167-18-1 |
Physikalische Beschreibung |
Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier. Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
Soluble in benzene, chloroform, and pyridine |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
disalicylaldehyde ethylenediamine N,N'-bis(salicylideneamino)ethane N,N'-ethylenebis(salicylimine) salen tetrahydrosalen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Salcomine interact with its target in the context of human cytomegalovirus (HCMV) proteinase?
A1: Salcomine and its derivatives demonstrate potent and selective inhibition of HCMV proteinase activity. [] While the exact mechanism is not fully elucidated in the provided research, the phenyl moiety and the spacer length between the two amines in the Salcomine structure play crucial roles in this inhibition. [] This inhibition disrupts viral replication, suggesting HCMV proteinase as a potential therapeutic target. []
Q2: What is the molecular formula and weight of Salcomine?
A2: The molecular formula of Salcomine is C16H16N2O2Co, and its molecular weight is 343.28 g/mol.
Q3: Is there any spectroscopic data available for Salcomine?
A3: While the provided research doesn't delve into detailed spectroscopic characterization, it's important to note that techniques like UV-Vis, IR, and NMR spectroscopy are commonly employed for characterizing Salcomine and its derivatives.
Q4: How does Salcomine perform as an oxygen absorbent in controlled environments?
A4: Salcomine effectively controls oxygen content in closed environments. [] Optimal performance was observed at around 100 psi pressure and a circulating rate of 2 cubic feet per minute. [] Under these conditions, Salcomine's oxygen absorption capacity is approximately 1.3% by weight. []
Q5: What is the role of Salcomine in the oxidation of phenols?
A5: Salcomine acts as a homogeneous catalyst in the oxidation of phenols using molecular oxygen. [, , ] This reaction, typically carried out in chloroform or methanol at room temperature, primarily yields para-benzoquinones. [] The presence of a water-removing agent during the reaction, such as a molecular sieve or certain bases, can significantly extend the catalyst's lifespan. []
Q6: Are there any other catalytic applications of Salcomine?
A6: Beyond phenol oxidation, Salcomine and its derivatives catalyze other reactions. For instance, they facilitate the autoxidation of fatty acid esters. [, , , ] Additionally, they find use in the synthesis of natural products by enabling regioselective oxygenation at specific positions in complex molecules. []
Q7: Has computational chemistry been used to study Salcomine?
A7: While the provided research doesn't explicitly detail computational studies, it's worth noting that computational methods like density functional theory (DFT) can be employed to investigate Salcomine's electronic structure, oxygen binding properties, and catalytic mechanisms.
Q8: How do structural modifications of Salcomine impact its ability to inhibit HCMV proteinase?
A8: Research indicates that both the phenyl moiety and the spacer moiety (the distance between the two amines) significantly influence Salcomine's inhibitory activity against HCMV proteinase. [] This suggests that modifying these structural elements could be explored to optimize inhibitory potency and selectivity.
Q9: How does the structure of Salcomine relate to its oxygen-carrying ability?
A9: While not extensively discussed in the provided research, modifications to the Salcomine structure, such as changing the substituents on the aromatic rings or altering the bridge between the nitrogen atoms, can significantly impact its oxygen-carrying capacity and affinity. [, , ]
Q10: Is there information available regarding SHE regulations specific to Salcomine?
A10: The provided research doesn't explicitly address SHE regulations for Salcomine. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using this compound responsibly.
Q11: What research tools are essential for studying Salcomine?
A11: A combination of experimental and computational tools is valuable for studying Salcomine. Standard laboratory equipment for synthesis, purification, and characterization, along with spectroscopic techniques (UV-Vis, IR, NMR), are essential. Access to computational resources and software for molecular modeling and simulation can further enhance research capabilities.
Q12: What are some historical milestones in the research of Salcomine?
A27: Early research on Salcomine focused on its ability to reversibly bind oxygen, mimicking the function of hemoglobin in biological systems. [, , ] Over time, investigations into its catalytic properties, particularly in oxidation reactions, gained prominence. [, , ] More recently, its potential as an antiviral agent, specifically targeting HCMV proteinase, has emerged as an area of interest. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



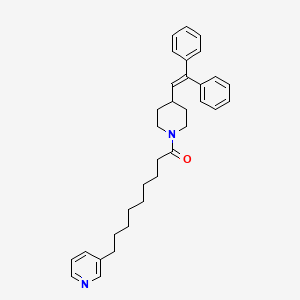
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)
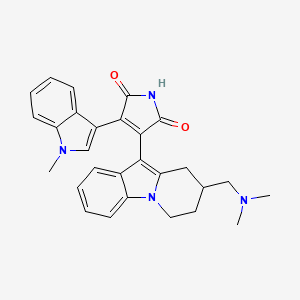
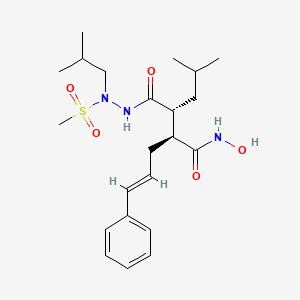

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
